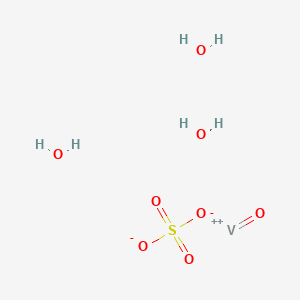
Arsanylidyneterbium
Descripción general
Descripción
Arsanylidyneterbium (ATb) is a rare earth metal complex that has gained significant attention in the field of scientific research due to its unique properties. It is a coordination compound that contains one arsenic atom and one terbium atom, and it has been found to exhibit remarkable photophysical and photochemical properties.
Mecanismo De Acción
The mechanism of action of Arsanylidyneterbium is not fully understood, but it is believed to involve the transfer of energy from the arsenic atom to the terbium atom. This energy transfer results in the emission of light, which can be used for various applications such as imaging and sensing.
Biochemical and Physiological Effects:
Arsanylidyneterbium has been found to exhibit low toxicity and high stability, making it a promising candidate for use in biological applications. It has been shown to have excellent bioimaging properties, allowing for the visualization of cells and tissues in vivo. Moreover, Arsanylidyneterbium has been shown to have potential applications in the treatment of cancer, where it can be used to selectively destroy cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Arsanylidyneterbium is its excellent luminescence properties, which make it a promising candidate for use in various lab experiments. Moreover, Arsanylidyneterbium is highly stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, there are also limitations to using Arsanylidyneterbium in lab experiments, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Arsanylidyneterbium, including the development of new synthesis methods that are more efficient and cost-effective. Moreover, further research is needed to fully understand the mechanism of action of Arsanylidyneterbium and its potential applications in various fields of scientific research. Additionally, there is a need for more studies on the toxicity and safety of Arsanylidyneterbium, particularly in biological applications.
Métodos De Síntesis
Arsanylidyneterbium can be synthesized through a series of chemical reactions that involve the coordination of arsenic and terbium ions. The most common method for synthesizing Arsanylidyneterbium is through the reaction of terbium chloride and arsenic trioxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of a green-colored powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
Arsanylidyneterbium has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent luminescence properties, making it a promising candidate for use in optical sensors and imaging applications. Moreover, Arsanylidyneterbium has been shown to have potential applications in the field of photodynamic therapy, where it can be used to selectively destroy cancer cells.
Propiedades
IUPAC Name |
arsanylidyneterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIMKBKOKXMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[Tb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313505 | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.84695 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsanylidyneterbium | |
CAS RN |
12006-08-5 | |
| Record name | Terbium arsenide (TbAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium arsenide (TbAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)






![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)


